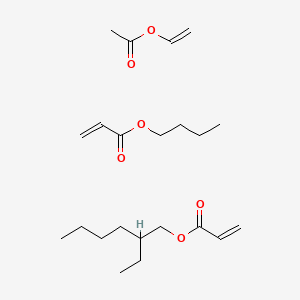
1-Benzyl-4-methylquinolin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methylquinolin-1-ium perchlorate is a chemical compound with the molecular formula C₁₇H₁₆ClNO₄ and a molecular weight of 333.766 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a benzyl group and a methyl group, and is paired with a perchlorate anion.
Preparation Methods
The synthesis of 1-Benzyl-4-methylquinolin-1-ium perchlorate typically involves the quaternization of 4-methylquinoline with benzyl chloride, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the final product. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet regulatory standards.
Chemical Reactions Analysis
1-Benzyl-4-methylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-methylquinolin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: This compound can be used in studies involving the interaction of quinoline derivatives with biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurodegenerative diseases, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
1-Benzyl-4-methylquinolin-1-ium perchlorate can be compared with other quinoline derivatives such as:
1-Benzylquinolin-1-ium perchlorate: Lacks the methyl group at the 4-position.
4-Methylquinolin-1-ium perchlorate: Lacks the benzyl group.
1-Benzyl-4-methylquinolin-1-ium chloride: Contains a chloride anion instead of a perchlorate anion.
The presence of both the benzyl and methyl groups, along with the perchlorate anion, gives this compound unique chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
31788-04-2 |
|---|---|
Molecular Formula |
C17H16ClNO4 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
1-benzyl-4-methylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C17H16N.ClHO4/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17;2-1(3,4)5/h2-12H,13H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JJLAJTQKRMKGKQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


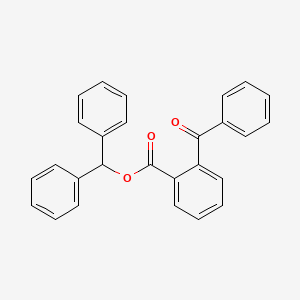
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
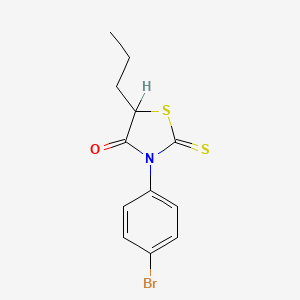
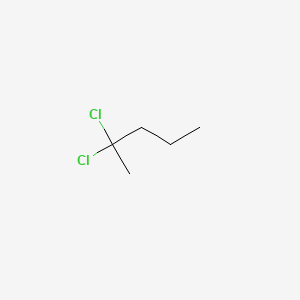
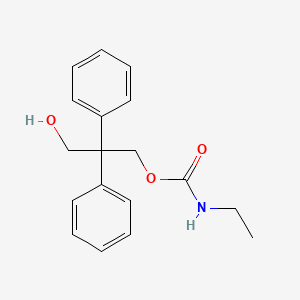
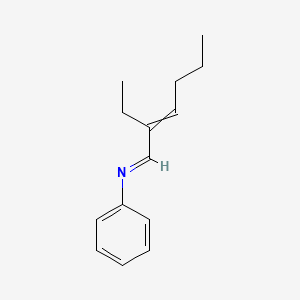
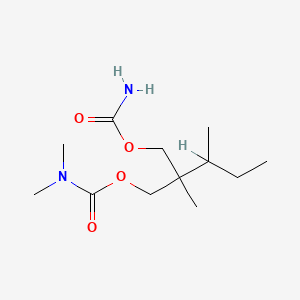
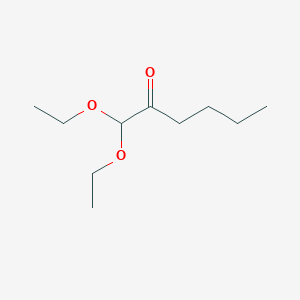
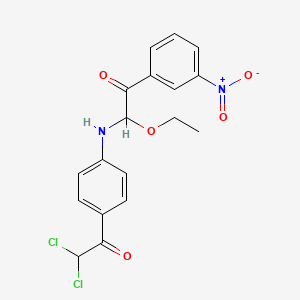
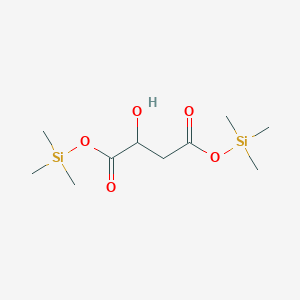
![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

